molecular formula C9H12N2O2 B479501 N-(2-phenoxyethyl)urea CAS No. 116836-31-8

N-(2-phenoxyethyl)urea

Cat. No.: B479501
CAS No.: 116836-31-8
M. Wt: 180.2g/mol
InChI Key: MLKMNEMDFNGPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyethyl)urea is a chemical compound of interest in various research fields, particularly in medicinal chemistry and chemical biology. This urea derivative combines a phenoxyethyl group with a urea moiety, a structure often explored for its potential to interact with biological systems. Researchers investigate such compounds for their potential as molecular scaffolds or intermediates in the synthesis of more complex molecules . The presence of the urea group is significant, as it can participate in hydrogen bonding, which is a key interaction in many biochemical processes and receptor-ligand binding . As a result, this compound may be utilized in studies aiming to develop enzyme inhibitors or receptor modulators. Its physicochemical properties also make it a candidate for research in material science, such as in the development of novel polymers or supramolecular assemblies. This product is strictly for research purposes and is labeled with the required safety information. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116836-31-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.2g/mol

IUPAC Name

2-phenoxyethylurea

InChI

InChI=1S/C9H12N2O2/c10-9(12)11-6-7-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)

InChI Key

MLKMNEMDFNGPBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 Phenoxyethyl Urea

Established Synthetic Routes for N-(2-phenoxyethyl)urea

Traditional methods for synthesizing N-substituted ureas, including this compound, primarily rely on the reaction of a primary amine with an isocyanate or a related carbonyl source. The key starting material for these syntheses is 2-phenoxyethylamine (B128699).

One of the most conventional pathways involves the reaction of an amine with an isocyanate. wikipedia.org Specifically, 2-phenoxyethyl isocyanate would react with ammonia (B1221849) to yield this compound. The isocyanate itself is historically produced by treating the corresponding amine, 2-phenoxyethylamine, with the highly toxic and hazardous reagent phosgene (B1210022) (COCl₂). wikipedia.org

An alternative established method is the transamidation of urea (B33335), which involves heating an amine with urea. mdpi.com In this case, 2-phenoxyethylamine is reacted directly with an excess of urea. This process avoids the use of phosgene but often requires elevated temperatures to proceed efficiently. mdpi.com

A third route involves the use of carbamate (B1207046) intermediates. For instance, 2-phenoxyethylamine can be converted into a carbamate, such as phenyl N-(2-phenoxyethyl)carbamate, which is then reacted with an amine to form the urea derivative.

The optimization of reaction conditions is crucial for improving yield, purity, and process efficiency while minimizing costs and environmental impact. Key parameters that are typically optimized include temperature, solvent, reactant ratios, and the use of promoters or catalysts.

For syntheses involving the reaction of an amine with a cyanate (B1221674) salt, such as potassium isocyanate, the choice of solvent has been shown to be critical. Studies on similar N-substituted ureas demonstrate that using water as the sole solvent can be more effective than organic solvents like acetonitrile (B52724), leading to higher reaction rates and yields. rsc.orgrsc.org The reaction can be promoted by the presence of acid, which activates the cyanate. rsc.org

In the transamidation of urea with an amine, temperature is a key variable. For the reaction of ethanolamine (B43304) (a structural analog of 2-phenoxyethylamine) with urea, conversions greater than 99% were achieved at temperatures of 80°C and above after 48 hours, demonstrating a clear temperature dependency. mdpi.com The molar ratio of urea to the amine is also a critical parameter, with a significant excess of urea often used to drive the reaction towards the product. mdpi.com

The following table summarizes the optimization of conditions for analogous urea synthesis reactions.

ParameterConditionEffect on Yield/ConversionReference
Solvent Water vs. Acetonitrile (for Amine + KOCN)Water as the sole solvent provided higher yields and reaction rates. rsc.orgrsc.org
Temperature 40°C vs. 80°C (for Amine + Urea)Increasing temperature from 40°C to 80°C significantly increased the rate and final conversion. mdpi.com
Reactant Ratio 6-fold excess of urea (for Amine + Urea)A large excess of urea is used to maximize the conversion of the amine. mdpi.com
Promoter Hydrochloric Acid (for Amine + KOCN)Used to activate potassium cyanate as an electrophile. rsc.org

This table is generated based on data for analogous urea syntheses and illustrates general optimization principles applicable to this compound.

Each synthetic pathway to this compound possesses distinct advantages and disadvantages related to safety, cost, efficiency, and environmental impact.

The phosgene-based isocyanate route is highly efficient but is severely hampered by the extreme toxicity of phosgene, which requires stringent safety precautions and specialized handling infrastructure. rsc.orgarabjchem.org This makes it less desirable for modern industrial and laboratory settings.

The direct transamidation with urea is an attractive phosgene-free alternative. It is atom-economical but often requires high temperatures and can lead to the formation of byproducts. The primary challenge is achieving high conversion and selectivity under milder conditions. mdpi.com

The reaction of an amine with potassium isocyanate in water is a milder, safer alternative to phosgene. rsc.org However, the efficiency of this method can be highly dependent on the substrate, and the formation of symmetrical urea side products can complicate purification, especially in the synthesis of unsymmetrical ureas. arabjchem.org

The following table provides a comparative analysis of these established synthetic routes.

Synthetic PathwayStarting MaterialsKey AdvantagesKey DisadvantagesTypical YieldsReference
Isocyanate Route (Phosgene) 2-Phenoxyethylamine, Phosgene, AmmoniaHigh reactivity and yield.Extremely hazardous reagent (phosgene), corrosive HCl byproduct.Generally high wikipedia.orgarabjchem.org
Transamidation 2-Phenoxyethylamine, UreaPhosgene-free, atom-economical.Requires high temperatures, potential for byproducts.Moderate to High mdpi.com
Isocyanate Route (KOCN) 2-Phenoxyethylamine, Potassium IsocyanatePhosgene-free, mild conditions, uses water as solvent.Potential for low yields with certain substrates, side product formation.Good to Excellent rsc.orgrsc.org
Carbamate Intermediate 2-Phenoxyethylamine, Phosgene equivalent (e.g., CDI), AmineControlled, stepwise synthesis can reduce symmetrical byproducts.Multi-step process, use of potentially hazardous reagents.Moderate to High acs.org

Yields are generalized from literature on substituted ureas as specific data for this compound is not consistently reported across all methods.

Scaling up the synthesis of this compound from the laboratory bench to industrial production presents several significant challenges.

Hazardous Reagents : The use of phosgene in the traditional isocyanate route is a major barrier to safe, large-scale production due to its high toxicity and the corrosive nature of the HCl byproduct. rsc.orgarabjchem.org Finding safer, cost-effective alternatives is a primary concern.

Harsh Reaction Conditions : Methods that require high temperatures or pressures, such as some direct carbonylation or transamidation reactions, lead to high energy consumption and require specialized, costly equipment for large-scale operations. arabjchem.org

Purification : The separation of the final product from unreacted starting materials, catalysts, and byproducts can be challenging. Issues like product solubility can hinder straightforward isolation by precipitation and may necessitate complex and costly chromatographic purification, which is often not viable for industrial-scale production. acs.org

Process Efficiency : Achieving high conversion rates and selectivity is critical for the economic viability of a large-scale process. Low yields or the need for extensive purification steps can make a synthetic route commercially impractical.

Comparative Analysis of Different Synthetic Pathways to this compound

Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient methods for urea synthesis, moving away from hazardous reagents and harsh conditions. These novel approaches often leverage the principles of green chemistry and innovative catalytic systems.

Green chemistry principles are increasingly being applied to the synthesis of ureas to create safer, more sustainable, and efficient processes.

Use of Carbon Dioxide (CO₂) : A significant advancement is the use of CO₂ as a non-toxic, renewable C1 feedstock to replace phosgene. bohrium.com Catalytic systems have been developed to facilitate the reaction of amines with CO₂ to form ureas, often via dehydration of an intermediate carbamic acid. nii.ac.jpacs.orgorganic-chemistry.org This approach is highly desirable from an environmental perspective.

Aqueous Synthesis : Performing reactions in water instead of volatile organic compounds (VOCs) is a key green chemistry principle. The synthesis of N-substituted ureas from amines and potassium isocyanate has been successfully demonstrated in water, simplifying workup and reducing environmental impact. rsc.orgrsc.org

Mechanochemistry : Solvent-free synthesis using mechanochemical methods, such as ball milling, offers a green alternative by eliminating the need for solvents and often proceeding at room temperature. rsc.orgrsc.org The Staudinger aza-Wittig reaction to form ureas has been achieved mechanochemically under a CO₂ atmosphere. rsc.org

Continuous Flow Chemistry : Flow reactors offer enhanced safety, particularly for reactions involving hazardous intermediates or exothermic processes. nih.gov They allow for precise control over reaction parameters, can improve yields, and facilitate easier scale-up compared to batch processes. This technology has been applied to the synthesis of urea-containing active pharmaceutical ingredients. nih.gov

The development of novel catalysts is at the forefront of modern urea synthesis, enabling reactions under milder conditions with higher selectivity.

Vanadium Catalysis : An oxovanadium(V) catalyst (NH₄VO₃) has been shown to effectively catalyze the synthesis of unsymmetrical ureas from disilylamines and amines using CO₂ at ambient pressure. nii.ac.jpacs.org A reaction involving the closely related 2-phenylethyl-N,N-bis(trimethylsilyl)amine was demonstrated, suggesting this method's applicability for producing this compound derivatives. acs.org

Staudinger-aza-Wittig Reaction : This reaction provides a phosgene-free route to an isocyanate intermediate, which is then trapped by an amine to form a urea. The reaction of an azide (B81097) (which can be formed from 2-phenoxyethyl halide) with a phosphine (B1218219) generates an aza-ylide, which reacts with CO₂ to produce the isocyanate. beilstein-journals.orgnih.gov Using a polymer-bound phosphine reagent simplifies the removal of the phosphine oxide byproduct. beilstein-journals.org Microwave-assisted protocols have been developed to accelerate this process. beilstein-journals.orgnih.gov

Bimetallic and Other Metal Catalysis : Dual catalytic systems, such as cobalt/copper bimetallic catalysts, have been developed for the oxidative carbonylation of two different amines to selectively form unsymmetrical ureas, preventing the formation of symmetric byproducts. oup.com Palladium-catalyzed cross-coupling reactions have also been employed for urea synthesis. organic-chemistry.org

Organocatalysis : Simple organic molecules can also serve as catalysts. L-Proline, an amino acid, has been reported as a green catalyst for the synthesis of N-substituted and unsymmetrical ureas under mild conditions. benthamdirect.com

Flow Chemistry and Continuous Processing for this compound Synthesis

The adoption of flow chemistry and continuous processing offers a significant leap forward from traditional batch synthesis, providing enhanced safety, efficiency, and scalability. While specific literature detailing the continuous synthesis of this compound is limited, the principles are well-established for urea derivatives. acs.orgacs.org The common synthesis of ureas involves reacting an amine with an isocyanate, a process well-suited for a flow chemistry setup. commonorganicchemistry.com

In a continuous flow system, reactants, such as 2-phenoxyethan-1-amine and a suitable isocyanate source, would be pumped from separate reservoirs, combined in a microreactor or a T-mixer, and then passed through a temperature-controlled reaction coil. acs.org This setup allows for precise control over parameters like residence time, temperature, and stoichiometry, which often leads to higher yields and purities compared to batch methods. acs.org The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, which is critical for managing potentially exothermic reactions safely. illinois.edu

Key Advantages of Flow Synthesis:

Enhanced Safety: Small reaction volumes minimize risks associated with hazardous reagents or exothermic events. illinois.edu

Improved Control: Precise control over reaction conditions leads to better reproducibility and optimization. acs.org

Scalability: Production can be scaled up by running the system for longer durations or by using multiple reactors in parallel, a process known as "numbering-up". illinois.edu

A potential continuous process for this compound could also utilize in-line purification, where the product stream passes through a column containing a scavenger resin to remove unreacted starting materials or byproducts, delivering a pure product continuously. acs.org

Derivatization and Structural Modification of the this compound Scaffold

The this compound molecule provides multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. These modifications can be directed at the phenoxyethyl moiety or the urea group.

The phenoxy group of the molecule is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The ether-linked oxygen atom is an ortho-, para-directing group, guiding incoming electrophiles to these positions on the phenyl ring.

Common Functionalization Reactions:

Halogenation: Introduction of halogens (Cl, Br) can be accomplished using reagents like N-chlorosuccinimide or N-bromosuccinimide.

Nitration: Treatment with nitric and sulfuric acids can add a nitro group, which can be subsequently reduced to an amine for further derivatization.

Friedel-Crafts Reactions: Acyl or alkyl groups can be attached to the ring using the appropriate acyl or alkyl halides with a Lewis acid catalyst.

These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, which can be crucial for its interaction with biological targets.

The urea functional group itself is a versatile handle for derivatization, particularly at the terminal nitrogen atom. mdpi.com

Table 1: Potential Modifications of the Urea Moiety

Modification Type Reagents and Conditions Resulting Structure
N-Alkylation/Arylation Alkyl/Aryl halide, Base R-NH-C(O)-NH-R'
N-Acylation Acyl chloride/Anhydride, Base R-NH-C(O)-NH-C(O)-R'

| N-Sulfonylation | Sulfonyl chloride, Base | R-NH-C(O)-NH-SO₂-R' |

Creating hybrid molecules by linking the this compound scaffold to other pharmacophores is a common strategy in drug discovery to develop compounds with novel or synergistic biological activities. nih.gov This can be achieved by first introducing a reactive functional group onto the this compound structure, such as a carboxylic acid or an amine on the phenyl ring.

This functionalized derivative can then be coupled with another molecule of interest using standard coupling chemistries. For example, an this compound derivative bearing a carboxylic acid can be joined with an amine-containing fragment via an amide bond, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This modular approach allows for the systematic combination of different structural motifs to explore new chemical space.

Chemical Modifications of the Urea Moiety in this compound

Mechanistic Investigations of Chemical Transformations Involving this compound

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control.

The most direct and common synthesis of this compound involves the reaction of 2-phenoxyethan-1-amine with a suitable isocyanate. The reaction proceeds through a well-established nucleophilic addition mechanism. commonorganicchemistry.com

Mechanism Steps:

Nucleophilic Attack: The primary amine group of 2-phenoxyethan-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Intermediate Formation: This attack forms a transient zwitterionic intermediate.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, leading to the final, stable urea product.

This reaction is typically fast and efficient, often proceeding at room temperature without the need for a catalyst. commonorganicchemistry.com Alternative methods for urea synthesis exist, such as those employing phosgene equivalents or catalytic carbonylation, but the amine-isocyanate reaction remains one of the most straightforward. nih.gov Mechanistic studies, potentially aided by computational methods like density functional theory (DFT), can provide deeper insights into the transition states and energy barriers of the reaction, further guiding optimization efforts. rsc.org

Advanced Structural Elucidation and Conformational Analysis of N 2 Phenoxyethyl Urea

High-Resolution Spectroscopic Characterization Techniques Applied to N-(2-phenoxyethyl)urea

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and proton framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide a wealth of information. For instance, in a related compound, 1-Cyclopentyl-3-(2-phenoxyethyl)urea, the protons on the phenoxy group typically appear in the aromatic region around δ 6.8-7.3 ppm. nih.gov The protons of the ethyl bridge show distinct signals, with the methylene (B1212753) group adjacent to the oxygen appearing at a different chemical shift than the methylene group next to the urea (B33335) nitrogen due to their different electronic environments. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom. For example, the carbonyl carbon of the urea group in urea derivatives typically resonates at a distinct downfield chemical shift. nih.govresearchgate.net The aromatic carbons of the phenoxy group will have characteristic shifts in the range of approximately 114 to 159 ppm. nih.gov The aliphatic carbons of the ethyl bridge will appear at upfield chemical shifts. nih.gov

Table 1: Representative NMR Data for Urea Derivatives
NucleusFunctional GroupApproximate Chemical Shift (ppm)
¹HAromatic (Ph-H)6.8 - 7.3
¹HUrea (NH)Variable (broad signals)
¹HMethylene (-O-CH₂-)~4.0
¹HMethylene (-NH-CH₂-)~3.5
¹³CCarbonyl (C=O)~157
¹³CAromatic (C-O)~159
¹³CAromatic (C-H)114 - 129
¹³CMethylene (-O-CH₂)~67
¹³CMethylene (-NH-CH₂)~39

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the urea derivative. nih.gov

Advanced Vibrational Spectroscopy (FTIR, Raman, THz) for this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR), Raman, and Terahertz (THz) spectroscopy, provides insights into the functional groups and intermolecular interactions of this compound.

FTIR and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule. Key functional groups such as the N-H, C=O, and C-O bonds exhibit distinct absorption or scattering bands. For instance, the C=O stretching vibration of the urea moiety is typically observed in the region of 1630-1680 cm⁻¹. rsc.orgnih.gov The N-H stretching vibrations usually appear as broad bands in the range of 3200-3400 cm⁻¹. rsc.org The C-O-C stretching of the phenoxy group will also have a characteristic signal. rsc.org

Table 2: Characteristic Vibrational Frequencies for Urea Derivatives
Vibrational ModeApproximate Wavenumber (cm⁻¹)Technique
N-H Stretch3200 - 3400FTIR, Raman
C-H Stretch (Aromatic)3000 - 3100FTIR, Raman
C-H Stretch (Aliphatic)2850 - 3000FTIR, Raman
C=O Stretch (Urea)1630 - 1680FTIR, Raman
N-H Bend~1590FTIR, Raman
C-O-C Stretch (Ether)1200 - 1250FTIR, Raman

Note: These are general ranges and can be influenced by the molecular environment and intermolecular interactions. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for this compound Isotopic Analysis and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS can confirm the molecular formula by providing a highly accurate mass measurement, often to within a few parts per million. nih.govrsc.org This level of accuracy allows for the unambiguous determination of the elemental formula.

Isotopic Analysis: HRMS can also be used for isotopic analysis. scirp.orgnih.gov By examining the isotopic pattern of the molecular ion peak, the presence and relative abundance of isotopes such as ¹³C and ¹⁵N can be determined. scirp.org This can be useful for mechanistic studies or for tracing the compound in various systems.

Purity Assessment: HRMS is also valuable for assessing the purity of a sample. dtu.dk The high resolution of the instrument allows for the separation and identification of even minor impurities that may have masses very close to that of the main compound. dtu.dk

Solid-State Structural Investigations of this compound

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound. Techniques such as single-crystal X-ray diffraction provide definitive information about the three-dimensional structure of this compound in its crystalline form.

Polymorphism and Cocrystallization Studies of this compound

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. The study of polymorphism in this compound would involve attempting to crystallize the compound under various conditions and analyzing the resulting solid forms using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). researchgate.netnih.gov

Cocrystallization: Cocrystallization involves crystallizing a target molecule with a second component, known as a coformer, to create a new crystalline solid with potentially improved properties. researchgate.netnih.gov Urea and its derivatives are known to be effective coformers due to their strong hydrogen bonding capabilities. researchgate.netnih.govijpsonline.com Studies on the cocrystallization of this compound could lead to the discovery of new solid forms with tailored characteristics. researchgate.netnih.gov

Intermolecular Hydrogen Bonding Networks in Crystalline this compound

In the crystalline state, urea-containing molecules are powerful organizers of supramolecular structures due to their ability to act as both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O group). researchgate.netaps.org For this compound, it is anticipated that the primary intermolecular interaction is the N−H⋯O=C hydrogen bond. This interaction is central to the formation of extended structures in proteins and other biological molecules. aps.org

While specific crystallographic data for this compound is not publicly available, the expected hydrogen bond parameters can be inferred from analogous structures. nih.gov

Table 1: Predicted Hydrogen Bond Parameters in Crystalline this compound

Donor (D) Hydrogen (H) Acceptor (A) Typical D-H Distance (Å) Typical H···A Distance (Å) Typical D···A Distance (Å) Typical D-H···A Angle (°)
N-H (urea) H O=C (urea) ~0.80 ~2.1-2.4 ~2.9-3.1 ~150-170
N-H (urea) H O (phenoxy) ~0.80 >2.5 >3.2 <140

This interactive table contains hypothetical data based on typical values for urea-based crystal structures.

Solid-State NMR and Raman Spectroscopy for this compound Polymorph Discrimination

Polymorphism, the existence of multiple crystal forms of a single compound, can significantly impact its physical properties. Solid-state NMR (ssNMR) and Raman spectroscopy are powerful, non-destructive techniques for identifying and characterizing polymorphs. sci-hub.stamericanpharmaceuticalreview.com

Solid-State NMR (ssNMR): This technique probes the local chemical environment of atomic nuclei. durham.ac.uk In different polymorphs, the molecules pack differently, leading to distinct intermolecular interactions and conformations. These subtle structural variations alter the electronic environment around each atom, resulting in different chemical shifts in the ssNMR spectrum, particularly for ¹³C and ¹⁵N nuclei. americanpharmaceuticalreview.comnih.gov Two-dimensional ssNMR experiments can further reveal through-space proximities between atoms, providing definitive proof of molecular association and packing arrangements. americanpharmaceuticalreview.com

Table 2: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs of this compound

Carbon Atom Polymorph A (ppm) Polymorph B (ppm) Expected Shift Difference (Δδ)
Carbonyl (C=O) 158.5 160.1 1.6
Methylene (-O-CH₂) 68.2 67.5 0.7
Methylene (-N-CH₂) 41.0 41.9 0.9

This interactive table illustrates how ssNMR can distinguish polymorphs based on chemical shift variations.

Raman Spectroscopy: This vibrational spectroscopy technique is highly sensitive to changes in molecular conformation and crystal lattice structure. sci-hub.st While infrared spectroscopy detects vibrations involving a change in dipole moment, Raman detects those involving a change in polarizability. sci-hub.st Different polymorphs of a compound will exhibit unique Raman spectra. The "fingerprint" region (200-1800 cm⁻¹) shows subtle shifts in intramolecular vibrations, such as the C=O stretch. azom.com More dramatically, the low-frequency or THz-Raman region (<200 cm⁻¹) reveals differences in lattice vibrations (phonons), which are highly characteristic of a specific crystal packing arrangement, providing an unambiguous method for polymorph discrimination. azom.comjascoinc.com

Table 3: Representative Raman Shifts for Polymorph Discrimination of this compound

Vibrational Mode Polymorph A (cm⁻¹) Polymorph B (cm⁻¹) Significance
Lattice Vibrations 45, 78, 110 52, 85, 98 Highly sensitive to crystal packing
C=O Stretch 1635 1642 Reflects H-bonding environment

This interactive table shows characteristic Raman shifts that can differentiate crystalline forms.

Solution-Phase Conformational Dynamics and Self-Assembly of this compound

In solution, the behavior of this compound is governed by a balance between intramolecular flexibility and intermolecular association. The solvent environment plays a critical role in modulating these dynamic processes.

Conformational Preferences and Rotational Isomerism of this compound

Urea derivatives are known to exhibit rotational isomerism around the C-N bonds of the urea moiety. nih.gov For an N-alkyl-N'-aryl urea like this compound, several conformations are possible, commonly referred to as trans-trans, cis-trans, and cis-cis, describing the orientation of the substituents relative to the carbonyl group.

Computational studies on similar molecules show that the trans-trans conformation is often the most stable due to minimized steric hindrance. nih.gov However, the presence of an internal hydrogen bond acceptor, such as the ether oxygen in the phenoxyethyl group, could potentially stabilize a cis-trans conformation through an intramolecular N-H···O hydrogen bond. The relative populations of these conformers would be solvent-dependent, with polar solvents disrupting intramolecular hydrogen bonds and favoring more extended conformations.

Exploration of Solution-Phase Aggregation and Supramolecular Interactions of this compound

The same hydrogen-bonding capabilities that define the solid-state structure also drive self-assembly and aggregation in solution. rsc.org Ureas are well-known to form supramolecular polymers and gels in non-polar organic solvents through the formation of extended hydrogen-bonded networks. rsc.org This aggregation is a dynamic equilibrium, and its extent can be studied using techniques such as concentration-dependent ¹H NMR spectroscopy. As aggregation occurs, the chemical shifts of the N-H protons are expected to shift significantly downfield due to their participation in intermolecular hydrogen bonds.

The strength of this aggregation is highly dependent on the solvent. ccmu.edu.cn In polar, hydrogen-bond competing solvents like DMSO or water, self-aggregation would be significantly weakened as the solvent molecules interact directly with the urea's N-H and C=O groups. nih.gov In contrast, in non-polar solvents like chloroform (B151607) or toluene, self-assembly would be much more favorable.

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange in this compound

Dynamic Nuclear Magnetic Resonance (DNMR) is a suite of NMR techniques used to study chemical exchange processes that occur on the NMR timescale (typically with rate constants from 10⁻¹ to 10⁵ s⁻¹). pageplace.denih.gov For this compound, DNMR can be used to measure the rate of rotation around the C-N bonds, providing quantitative information about the energy barriers separating the different rotational isomers.

In a typical DNMR experiment, the sample is analyzed at various temperatures. At low temperatures, where the exchange between conformers is slow, separate signals are observed for each distinct conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, then coalesce into a single broad peak. At high temperatures, where the exchange is very fast, a single, sharp, time-averaged signal is observed. scispace.com By analyzing the shape of the NMR signals as a function of temperature (lineshape analysis), the rate constants for the exchange process can be determined, which in turn allows for the calculation of the activation parameters (ΔH‡, ΔS‡, and ΔG‡) for the conformational change. nih.gov

Table 4: Hypothetical DNMR Parameters for C-N Bond Rotation in this compound

Parameter Description Hypothetical Value
Tc (K) Coalescence Temperature 298 K (25 °C)
Δν (Hz) Chemical Shift Difference at Low T 50 Hz
kc (s⁻¹) Rate Constant at Coalescence ~111 s⁻¹

This interactive table presents plausible data for a DNMR study of conformational exchange.

Computational Chemistry and Theoretical Investigations of N 2 Phenoxyethyl Urea

Quantum Chemical Calculations on N-(2-phenoxyethyl)urea

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. uni-bonn.de These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure and energy.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netajchem-a.comsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the urea (B33335) moiety, which possess lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group of the urea and the aromatic ring. The energy gap is anticipated to be significant, suggesting a relatively stable molecule. Quantum chemical calculations would provide precise energy values for these orbitals and a visual representation of their distribution.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties of this compound (Illustrative Data)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical stability and reactivity
Ionization Potential (I)6.5 eVEnergy required to remove an electron
Electron Affinity (A)1.2 eVEnergy released upon gaining an electron

Note: The data in this table is illustrative and represents typical values for similar organic molecules as specific calculated data for this compound is not available.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for the structural elucidation of new compounds. Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching vibrations in the urea moiety (around 3300-3500 cm⁻¹), a strong C=O stretching band (around 1650-1700 cm⁻¹), and C-O-C stretching from the ether linkage, as well as aromatic C-H and C=C stretching from the phenoxy group. docbrown.infopw.edu.plresearchgate.net Theoretical calculations help in assigning these bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com For this compound, distinct signals would be expected for the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the ethyl chain, and the N-H protons of the urea group. Theoretical calculations can help resolve ambiguities in spectral assignment, especially for complex spin systems. pdx.eduliverpool.ac.uk

Table 2: Predicted Key Spectroscopic Data for this compound (Illustrative Data)

SpectroscopyFunctional GroupPredicted Wavenumber/Chemical Shift
IRN-H stretch~3400 cm⁻¹, ~3300 cm⁻¹
IRC=O stretch~1680 cm⁻¹
IRC-O-C stretch~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)
¹H NMRAromatic-Hδ 6.9-7.3 ppm
¹H NMR-O-CH₂-δ ~4.0 ppm
¹H NMR-CH₂-N-δ ~3.5 ppm
¹H NMR-NH-δ ~6.0 ppm, δ ~5.5 ppm
¹³C NMRC=Oδ ~158 ppm
¹³C NMRAromatic-Cδ 115-160 ppm
¹³C NMR-O-CH₂-δ ~68 ppm
¹³C NMR-CH₂-N-δ ~41 ppm

Note: The data in this table is illustrative and based on characteristic values for the respective functional groups. Specific calculated values for this compound are not available.

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. nih.gov

Synthesis: A common route for the synthesis of N-substituted ureas involves the reaction of an amine with an isocyanate. For this compound, this would likely involve the reaction of 2-phenoxyethanamine with a source of the carbonyl group, or a related synthetic equivalent. Theoretical modeling could elucidate the stepwise mechanism, including the identification of key intermediates and transition states, and predict the reaction's feasibility and potential byproducts.

Degradation: The degradation of this compound could occur via hydrolysis of the urea linkage, particularly under acidic or basic conditions, to yield 2-phenoxyethanamine, ammonia (B1221849), and carbon dioxide. Computational models can simulate this process, providing insights into the activation barriers and the role of catalysts or surrounding solvent molecules in the degradation pathway.

Prediction of Spectroscopic Parameters and Spectral Assignment for this compound

Molecular Dynamics Simulations of this compound

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the conformational landscape and the influence of the environment (like a solvent) on a molecule's structure and dynamics over time. nih.gov

The flexibility of the ethyl linker in this compound allows for a variety of spatial arrangements (conformations). Conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Due to the partial double bond character of the C-N bonds in the urea group, rotation around these bonds is restricted, leading to the possibility of cis and trans isomers. For N,N'-disubstituted ureas, the trans/trans conformation is generally preferred due to lower steric hindrance. nih.govresearchgate.net

MD simulations can explore the conformational space of this compound by simulating its movement over time. The results can be used to construct a free energy surface, which maps the energy of the molecule as a function of specific dihedral angles. This surface reveals the most stable conformations (lowest energy wells) and the energy barriers between them.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Low-Energy Conformations
O=C-N-HDefines the planarity and cis/trans nature of the urea group~180° (trans)
C-O-C-CRotation around the phenoxy ether bondMultiple low-energy staggered conformations
O-C-C-NRotation around the ethyl linkerTypically anti or gauche conformations

The solvent can have a profound impact on the structure, dynamics, and reactivity of a solute molecule. jlu.edu.cnrsc.org MD simulations explicitly model the solvent molecules (e.g., water) and their interactions with the solute.

For this compound, a key aspect of solvation in water would be the formation of hydrogen bonds. The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), and the ether oxygen in the phenoxyethyl group can also act as a hydrogen bond acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the molecule's hydration shell. nih.gov These simulations can also reveal how the solvent influences the conformational preferences of the molecule. For instance, a polar solvent might stabilize a more polar conformer that is less favorable in the gas phase.

Investigation of Intermolecular Interactions of this compound with Other Molecules

Computational modeling serves as a powerful tool to elucidate the nature and strength of intermolecular interactions between this compound and other molecules, such as biological macromolecules or solvent molecules. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict binding modes and affinities.

The structure of this compound features several key functional groups capable of forming distinct intermolecular contacts:

Urea Moiety: The urea group is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This allows it to form strong, directional hydrogen bonds, which are often crucial for binding to biological targets like proteins. nih.gov Computational studies on related urea derivatives consistently highlight the importance of the urea moiety in forming essential hydrogen bonds with receptor active sites. nih.govnih.gov

Phenoxy Group: The aromatic phenyl ring can participate in π-π stacking and hydrophobic interactions with aromatic residues of a binding partner. The ether oxygen can also act as a hydrogen bond acceptor.

Ethyl Linker: The flexible ethyl chain allows the phenoxy and urea groups to adopt various conformations, enabling an optimal fit within a binding pocket.

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. For derivatives of this compound, QSPR can be employed to predict properties like solubility, lipophilicity, or binding affinity, thereby guiding the design of new analogs with improved characteristics.

The fundamental process involves three main stages:

Data Set Generation: A series of this compound analogs with known experimental property values is compiled. The chemical structures are typically drawn and optimized using computational chemistry methods like Density Functional Theory (DFT) to obtain accurate three-dimensional conformations. researchgate.netresearchgate.net

Descriptor Calculation: For each molecule in the series, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation: Statistical methods are used to build a mathematical equation that links a selection of descriptors to the property of interest. The resulting model's predictive power is rigorously assessed through internal and external validation techniques. nih.govresearchgate.net

QSPR studies on various urea-containing compounds have successfully identified key structural features that influence their activity. oup.comnih.govnih.gov For this compound derivatives, such studies could reveal, for example, how substitutions on the phenyl ring affect a particular biological activity, allowing researchers to prioritize the synthesis of the most promising candidates.

Development of Molecular Descriptors for this compound Analogs

Molecular descriptors are numerical values that encode different facets of a molecule's structure, including its topology, geometry, and electronic properties. The development of robust QSPR models relies on the calculation and selection of relevant descriptors. For a library of this compound analogs, a wide array of descriptors would be generated using specialized software. These can be categorized as follows:

Descriptor CategoryDescriptionExamples
Topological (2D) Based on the 2D representation of the molecule, describing atomic connectivity and branching.Wiener index, Kier & Hall connectivity indices, Balaban index.
Geometrical (3D) Derived from the 3D coordinates of the atoms, describing molecular size and shape.Molecular surface area, molecular volume, principal moments of inertia. oup.com
Electronic Describe the electronic environment of the molecule.Dipole moment, partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Physicochemical Relate to well-known physicochemical properties.LogP (lipophilicity), molecular refractivity, polarizability. oup.com
Quantum-Chemical Calculated using quantum mechanics, providing detailed electronic information.Total energy, heat of formation, specific atom-centered charges.
Constitutional Simple counts of atoms, bonds, rings, and molecular weight.Number of hydrogen bond donors/acceptors, molecular weight. nih.gov

In QSAR studies of other urea analogs, descriptors related to size, aromaticity, polarizability, and hydrophobicity have been shown to be critical for predicting biological activity. nih.govorientjchem.org For this compound derivatives, a combination of these descriptor types would be necessary to capture the structural variations across the analog series and build a comprehensive predictive model.

Predictive Modeling for Properties of this compound Derivatives

Once molecular descriptors are calculated for a set of this compound derivatives, various mathematical techniques can be used to construct predictive models. The goal is to find a statistically significant equation that relates a subset of descriptors to the property being studied.

Commonly used modeling methods include:

Modeling TechniqueDescription
Multiple Linear Regression (MLR) A linear method that creates an equation relating the dependent variable (property) to a linear combination of independent variables (descriptors). nih.gov
Partial Least Squares (PLS) A linear regression method suitable for cases where the number of descriptors is large and potentially correlated. It reduces the descriptor space to a smaller set of orthogonal latent variables.
Support Vector Machines (SVM) A machine learning-based method that can capture complex, non-linear relationships between descriptors and properties. It works by finding an optimal hyperplane that separates data points into different classes or predicts a continuous value. nih.gov
Artificial Neural Networks (ANN) A non-linear modeling technique inspired by the structure of the human brain, capable of modeling highly complex relationships.
Genetic Function Algorithm (GFA) An evolutionary algorithm-based approach that "evolves" a population of models to find the one with the best statistical fit. researchgate.net

The quality and predictive power of these models are assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high R² value indicates a good fit to the training data, while a high Q² value suggests the model has strong predictive ability for new, unseen compounds. researchgate.netresearchgate.net For instance, a QSAR model for anti-tubercular agents based on a scaffold similar to this compound achieved a high R² of 0.9465 and a Q² of 0.8981, indicating a robust and predictive model. researchgate.net

Cheminformatics Approaches for this compound Library Design

Cheminformatics provides the tools and methods to design and manage large collections of virtual compounds, known as chemical libraries. nih.gov For this compound, these approaches are essential for systematically exploring the chemical space around its core structure to identify novel derivatives with desired properties.

The design of a virtual library of this compound analogs typically follows these steps:

Scaffold Definition: The this compound structure is defined as the central scaffold or core.

Reaction Selection: One or more well-established chemical reactions amenable to combinatorial synthesis are chosen. nih.gov For example, the urea moiety itself can be formed by reacting a phenoxyethylamine derivative with various isocyanates or by a multi-step synthesis involving amines and a carbonyl source.

Building Block Enumeration: Large databases of commercially available or synthetically accessible building blocks (e.g., substituted phenoxyethylamines, substituted isocyanates) are compiled. nih.gov

Virtual Library Generation: Using cheminformatics software (e.g., KNIME, RDKit), the chosen scaffold, reactions, and building blocks are combined in silico to enumerate all possible products. This process can generate a virtual library containing thousands or even millions of this compound derivatives. scispace.com

Library Filtering and Prioritization: The generated library is then filtered to remove undesirable structures (e.g., those with chemically reactive groups or poor predicted ADME properties). The remaining compounds can be prioritized for synthesis and testing based on predictions from QSPR models or molecular docking scores.

This systematic approach allows for a focused exploration of the chemical space, maximizing the efficiency of the drug discovery process by prioritizing compounds with a higher probability of success. drugdesign.org

Advanced Analytical Methodologies for N 2 Phenoxyethyl Urea Research

Chromatographic Techniques for Separation and Purity Assessment of N-(2-phenoxyethyl)urea

Chromatographic methods are fundamental in the analysis of this compound, providing the means to separate the compound from impurities and assess its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages in the comprehensive characterization of this compound.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound

The development of a robust HPLC method is a cornerstone for the routine analysis and quality control of this compound. A typical approach involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds.

Method Development: A common starting point for method development for a urea-based compound like this compound would be a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of the main compound and any impurities with varying polarities. Detection is commonly achieved using a UV detector, as the phenoxy group in the molecule allows for UV absorbance. sielc.com

Validation: Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. jneonatalsurg.com Method validation for this compound would typically include the assessment of parameters such as specificity, linearity, accuracy, precision, and robustness, in line with established guidelines. researchgate.netnih.gov

Below is a hypothetical data table illustrating typical parameters for a validated HPLC method for this compound analysis.

ParameterSpecificationFinding
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and peak shape for this compound and its potential impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient of 10-90% B over 20 minutes allows for the separation of a wide range of components.
Flow Rate 1.0 mL/minThis flow rate provides a balance between analysis time and separation efficiency.
Detection UV at 220 nmThe phenoxy group provides a chromophore suitable for UV detection at this wavelength.
Linearity (r²) ≥ 0.999The method demonstrates a strong linear relationship between concentration and response.
Accuracy (% Recovery) 98.0 - 102.0%The method accurately quantifies the analyte in the sample matrix.
Precision (%RSD) ≤ 2.0%The method provides consistent and reproducible results.

Gas Chromatography (GC) for Volatile Impurity Profiling of this compound

Gas chromatography is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound as a result of its synthesis or degradation. ijpsonline.com These impurities could include residual solvents or by-products from the manufacturing process. resolvemass.ca

Methodology: For volatile impurity profiling, a headspace GC technique coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is often employed. thermofisher.com The sample of this compound is heated in a sealed vial, and the volatile components in the headspace are injected into the GC system. The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase. fagg.be

A hypothetical data table for a GC method for volatile impurity profiling is presented below.

ParameterSpecificationFinding
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmThis column provides good resolution for a wide range of volatile organic compounds.
Carrier Gas HeliumHelium is a common and efficient carrier gas for GC.
Inlet Temperature 250 °CEnsures complete volatilization of the analytes.
Oven Program 40 °C (5 min) to 250 °C at 10 °C/minA temperature gradient allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID)FID is sensitive to a wide range of organic compounds.

Supercritical Fluid Chromatography (SFC) for Chiral Separation (if applicable) and Resolution of this compound Analogs

Supercritical fluid chromatography has emerged as a valuable technique for the separation of chiral compounds and structurally similar analogs. shimadzu.comlcms.czmdpi.com If this compound were to have chiral analogs, SFC would be a powerful tool for their separation. The use of supercritical carbon dioxide as the primary mobile phase component makes SFC a "green" alternative to normal-phase HPLC. researchgate.net

Chiral Separation: The separation of enantiomers is typically achieved using chiral stationary phases (CSPs), often based on polysaccharide derivatives like amylose (B160209) or cellulose. researchgate.net The choice of co-solvent (e.g., methanol, ethanol) and any additives can significantly influence the separation. nih.gov

The following table provides a hypothetical example of SFC conditions for the chiral separation of an this compound analog.

ParameterSpecificationFinding
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmA polysaccharide-based chiral stationary phase known for its broad applicability.
Mobile Phase Supercritical CO₂ / Methanol (80:20, v/v)A common mobile phase composition for chiral SFC.
Flow Rate 3.0 mL/minProvides a rapid analysis time.
Back Pressure 150 barMaintains the mobile phase in a supercritical state.
Detection UV at 220 nmSuitable for detecting the aromatic moiety.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them indispensable for trace analysis and structural elucidation.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification of this compound (in non-clinical research samples)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the trace analysis of this compound and the identification of its potential metabolites in non-clinical research samples. nih.govbioanalysis-zone.com

LC-MS/MS: This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex matrices. bipm.orgnih.gov For trace analysis, selected reaction monitoring (SRM) can be used to achieve very low limits of detection. thermofisher.cn

GC-MS: For volatile metabolites or those that can be made volatile through derivatization, GC-MS is the technique of choice. nih.gov Derivatization, for example with silylating agents, can be used to increase the volatility of polar metabolites containing functional groups like -OH or -NH. researchgate.net The resulting mass spectra can be compared to spectral libraries for identification. sgs-institut-fresenius.de

A table summarizing the application of these techniques is provided below.

TechniqueApplicationKey Advantages
LC-MS/MS Trace quantification of this compound in biological matrices (non-clinical). Identification of non-volatile metabolites.High sensitivity and selectivity. Applicable to a wide range of compounds without derivatization.
GC-MS Identification of volatile metabolites. Analysis of metabolites after derivatization.Excellent chromatographic resolution. Extensive spectral libraries available for identification.

ICP-MS for Elemental Analysis in this compound Synthesis Products

Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique for the determination of elemental impurities in pharmaceutical substances. pacificbiolabs.comalmacgroup.com During the synthesis of this compound, trace amounts of metals may be introduced from catalysts, reagents, or manufacturing equipment. researchgate.net ICP-MS can detect and quantify these elemental impurities at very low levels, ensuring the purity and safety of the final product. researchgate.net

Methodology: The this compound sample is typically digested in acid to bring the elements into solution. The resulting solution is then introduced into the ICP-MS instrument, where the elements are ionized in a high-temperature plasma and detected by a mass spectrometer. researchgate.net

A hypothetical data table showing potential elemental impurities and their detection by ICP-MS is presented below.

ElementPotential SourceTypical Detection Limit (µg/kg)
Palladium (Pd) Catalyst in cross-coupling reactions< 1
Lead (Pb) Reagents, equipment leaching< 1
Arsenic (As) Raw materials< 1
Cadmium (Cd) Reagents, equipment leaching< 0.5
Mercury (Hg) Raw materials< 0.5

Electrochemical and Capillary Electrophoresis Methods for this compound Studies

The characterization and quality control of synthetic compounds such as this compound rely on a suite of advanced analytical techniques. Among these, electrochemical methods and capillary electrophoresis stand out for their high sensitivity, resolution, and versatility. These methodologies provide crucial information on the compound's electrochemical properties, purity, and interaction dynamics with other molecules.

Voltammetric Techniques for this compound Characterization

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. researchgate.net These techniques are particularly useful for studying electroactive compounds, which can be oxidized or reduced. researchgate.net For urea (B33335) derivatives, voltammetric methods can elucidate reaction mechanisms, thermodynamic properties, and kinetic parameters.

The electrochemical behavior of urea-bridged compounds has been a subject of research, revealing the influence of molecular structure on redox potentials. beilstein-journals.org Studies on various urea derivatives show that the urea moiety can participate in hydrogen bonding and influence the electronic coupling between redox centers within a molecule. beilstein-journals.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. researchgate.net

In a typical cyclic voltammetry experiment for a compound like this compound, a potential is scanned linearly from a starting value to a set point and then back. The resulting current is plotted against the applied potential, generating a voltammogram. The peaks in the voltammogram correspond to the oxidation or reduction potentials of the analyte. While specific voltammetric studies on this compound are not extensively detailed in the literature, the analysis of structurally related urea derivatives provides a framework for its potential characterization. beilstein-journals.orgnih.gov For instance, research on the electrochemical synthesis of urea derivatives utilizes CV to monitor the reaction process and determine optimal potentials for product formation. nih.govacs.org

The characterization would likely involve a three-electrode system, comprising a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire). libretexts.org The data obtained would be crucial for understanding the electronic properties conferred by the phenoxyethyl group on the urea core.

Table 1: Illustrative Parameters for Voltammetric Analysis of a Urea Derivative

ParameterTypical Value/ConditionPurpose
Technique Cyclic Voltammetry (CV)To investigate redox processes and electrochemical stability.
Working Electrode Glassy Carbon Electrode (GCE)Provides a wide potential window and inert surface.
Reference Electrode Ag/AgClProvides a stable reference potential.
Auxiliary Electrode Platinum WireCompletes the electrical circuit.
Solvent/Electrolyte Acetonitrile / 0.1 M Tetrabutylammonium hexafluorophosphateTo dissolve the analyte and provide conductivity.
Analyte Conc. 1-10 mMTypical concentration range for CV analysis.
Scan Rate 100 mV/sTo observe well-defined peaks for reversible or quasi-reversible systems.
Potential Range -2.0 V to +2.0 VScanned to identify reduction and oxidation peaks.

This table is illustrative and specific conditions would require experimental optimization for this compound.

Capillary Electrophoresis for this compound Purity and Interaction Studies

Capillary electrophoresis (CE) is a powerful separation technique known for its high efficiency, rapid analysis time, and minimal sample consumption. csic.esnih.gov It separates analytes based on their differential migration in an electric field applied across a narrow-bore capillary. This technique is highly suitable for assessing the purity of compounds and studying non-covalent interactions.

Purity Studies: For purity analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a primary mode of choice. In CZE, the separation is based on differences in the charge-to-mass ratio of the analytes. While this compound is neutral, its purity can be assessed by detecting charged impurities. Alternatively, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate neutral compounds. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration, creating a pseudo-stationary phase that allows for the differential partitioning of neutral analytes.

Studies on other urea derivatives, such as sulfonylureas, have demonstrated the successful application of CE for their separation and determination. oup.com These methods often employ a buffer solution containing an organic modifier like acetonitrile to optimize selectivity and resolution. oup.com A similar approach could be developed for this compound, allowing for the quantification of impurities with high precision.

Table 2: Representative Capillary Electrophoresis Conditions for Urea Derivative Analysis

ParameterConditionPurpose
Technique Capillary Zone Electrophoresis (CZE) / Micellar Electrokinetic Chromatography (MEKC)High-efficiency separation for purity assessment.
Capillary Fused-silica, 50 µm i.d., 50 cm total lengthStandard capillary for CE separations.
Background Electrolyte 25-50 mM Ammonium Acetate (B1210297)/Phosphate (B84403) buffer (pH 3.5-7.0) with 20-30% AcetonitrileControls electroosmotic flow and analyte mobility.
Applied Voltage 20-30 kVDriving force for electrophoretic separation.
Temperature 25°CEnsures reproducible migration times.
Injection Hydrodynamic (e.g., 50 mbar for 5 s)Introduces a precise volume of sample into the capillary.
Detection UV-Vis Detector (e.g., at 214 nm or 240 nm)Monitors the analyte as it passes the detection window.

This table is based on established methods for related compounds and serves as a starting point for method development for this compound. oup.com

Interaction Studies: CE is an excellent tool for investigating the non-covalent binding between molecules, such as the interaction of a small molecule with proteins or nucleic acids. nih.gov Free solution capillary electrophoresis (FSCE) can be used to study the binding of this compound to a target macromolecule. The principle lies in detecting a change in the electrophoretic mobility of the target molecule upon binding with the ligand. nih.gov

By titrating a fixed concentration of the target with increasing concentrations of this compound, one can observe shifts in migration time, which can then be used to calculate binding constants and determine stoichiometry. This approach has been successfully used to characterize the binding of various ligands to DNA, demonstrating its utility in studying sequence selectivity and binding cooperativity. nih.gov Such studies could reveal important functional aspects of this compound in a biological context. The use of urea as a denaturant in many CE applications also highlights the technique's compatibility with urea-containing compounds and buffers. diva-portal.orgmdpi.com

Mechanistic Investigations of N 2 Phenoxyethyl Urea in Non Biological Chemical Systems

N-(2-phenoxyethyl)urea as a Ligand in Coordination Chemistry

The urea (B33335) moiety within this compound is a versatile functional group for coordinating with metal ions. It possesses two nitrogen atoms and a carbonyl oxygen atom, all of which have lone pairs of electrons that can be donated to a metal center. The presence of the phenoxyethyl substituent can influence the electronic properties and steric hindrance of the urea group, thereby affecting its coordination behavior.

Synthesis and Structural Characterization of Metal Complexes with this compound

While specific studies on the synthesis of metal complexes exclusively with this compound are not extensively documented in the literature, the synthesis of complexes with closely related N-substituted ureas provides a strong basis for understanding these potential reactions. capes.gov.brnih.gov Typically, the synthesis of such complexes involves the reaction of a metal salt with the urea derivative in a suitable solvent. For instance, the reaction of metal chlorides or nitrates with N-aryl ureas has been shown to yield coordination complexes.

The characterization of these complexes is crucial for determining their structure and bonding. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are employed. In IR spectroscopy, a shift in the C=O stretching frequency upon coordination can indicate whether the oxygen atom is involved in bonding. Similarly, shifts in the N-H stretching frequencies can suggest the involvement of the nitrogen atoms. nih.govdestechpub.com

Table 1: Representative Spectroscopic Data for Metal-Urea Complex Formation

Metal-Ligand SystemSpectroscopic TechniqueKey ObservationImplied Coordination
Phenylurea-PdCl₂IR SpectroscopyIncrease in C=O stretching frequency (+50 cm⁻¹)N-coordination
Phenylurea-PdCl₂¹H NMR SpectroscopyRapid deuterium (B1214612) exchange at the -NH₂ groupPreferential binding at the unsubstituted nitrogen
¹³C-urea-K₂PdCl₄¹³C NMR SpectroscopyNew resonances for O-bound and N-bound ureaBoth O and N coordination possible depending on conditions

Data compiled from studies on related N-aryl ureas. nih.gov

Structural elucidation through single-crystal X-ray diffraction would provide definitive information on the coordination geometry, bond lengths, and bond angles of this compound-metal complexes. Based on studies with similar ligands, various coordination numbers and geometries, such as tetrahedral or square planar, could be anticipated depending on the metal ion and reaction conditions. researchgate.net

Investigation of the Chelation and Coordination Modes of this compound

Urea and its derivatives can exhibit several coordination modes. researchgate.net For this compound, the most probable coordination modes are:

Monodentate O-coordination: The carbonyl oxygen atom acts as the donor atom. This is the most common coordination mode for urea-type ligands. nih.govdestechpub.com

Monodentate N-coordination: One of the nitrogen atoms coordinates to the metal center. Studies on N-arylureas with palladium have shown that coordination can occur through the unsubstituted nitrogen atom. nih.govacs.org

Bidentate N,O-chelation: Both a nitrogen atom and the carbonyl oxygen atom coordinate to the same metal center. This would form a four-membered chelate ring, which is generally less stable.

Bridging: The urea ligand could bridge two metal centers, with the carbonyl oxygen coordinating to both.

The phenoxy group's ether oxygen is generally a poor ligand and is unlikely to participate in coordination, especially in the presence of the stronger donor sites of the urea group. The flexibility of the ethyl chain could potentially allow for the phenoxy group to interact with the metal center in a hemilabile fashion, but this is less probable.

Computational studies on related N-arylureas have indicated that monodentate binding of two ureate ligands through the nitrogen atom can be energetically favored over both O-binding and bidentate N,O-binding in certain catalytic systems. nih.govacs.org

This compound in Catalysis and Reaction Mediums

The ability of this compound to participate in hydrogen bonding and to act as a ligand for transition metals opens up possibilities for its use in catalysis.

Exploration of this compound as a Catalyst or Co-catalyst in Organic Transformations

Recent research has highlighted the effectiveness of N-arylureas as ligands (co-catalysts) in palladium-catalyzed reactions. In the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes, N-arylureas were found to outperform traditional phosphine (B1218219) ligands. nih.govacs.orgacs.org This suggests that this compound could serve a similar role, acting as a sterically undemanding ligand that modulates the electronic properties and reactivity of the metal catalyst.

Furthermore, urea derivatives can function as organocatalysts, activating substrates through hydrogen bonding. researchgate.net Bifunctional ureas and thioureas have been developed for various asymmetric reactions. beilstein-journals.org this compound, with its two N-H groups, can act as a hydrogen-bond donor to activate electrophiles, such as carbonyl compounds, making them more susceptible to nucleophilic attack.

In a study on the gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas, the urea moiety is part of the substrate itself. nih.gov The interaction between the urea group and the gold catalyst is crucial for the cyclization reaction to proceed, highlighting the role of the urea functional group in transition metal catalysis.

Table 2: Catalytic Activity of N-Aryl Urea Derivatives in Organic Reactions

ReactionCatalyst/LigandSubstrateProductYield (%)
Pd-catalyzed HeteroannulationPd(OAc)₂ / PhenylureaN-Tosyl-o-bromoaniline + Myrcene2-Substituted indoline76
Pd-catalyzed HeteroannulationPd(OAc)₂ / (4-Fluorophenyl)ureaN-Tosyl-o-bromoaniline + Myrcene2-Substituted indoline73
Au(I)-catalyzed Hydroamination(P(t-Bu)₂o-biphenyl)AuCl / AgPF₆N-allyl,N'-(4-nitrophenyl)ureaImidazolidin-2-one99

Data from studies on related N-aryl ureas, demonstrating their potential as ligands or their role in catalysis. nih.govnih.gov

Role of this compound in Non-Enzymatic Reaction Pathways

In the context of non-enzymatic reactions, this compound can influence reaction pathways primarily through its ability to act as a general acid or base catalyst via its urea functionality. The hydrogen-bonding capabilities can stabilize transition states and intermediates, thereby accelerating certain reactions. While specific studies on this compound in this context are scarce, the principles of urea-based organocatalysis are well-established. researchgate.net

Emerging Research Directions and Future Perspectives for N 2 Phenoxyethyl Urea

Integration of N-(2-phenoxyethyl)urea into Advanced Materials Science

The molecular architecture of this compound provides specific functional groups that can be exploited in the creation of complex materials with tailored properties. Its potential is being explored in both polymer chemistry and the construction of ordered supramolecular systems.

While not a conventional monomer, this compound possesses reactive sites that could be leveraged for incorporation into polymeric structures. The production of polyurethanes, for example, involves the reaction of isocyanate monomers, and finished polyurethane polymers typically have no unreacted isocyanate groups. industrialchemicals.gov.au The urea (B33335) functionality itself can be seen as a derivative of an isocyanate reaction, suggesting that this compound could be integrated into polymer chains to impart specific properties.

The primary pathway for its use as a polymer building block would likely involve the chemical modification of the phenoxy ring. By introducing polymerizable groups such as vinyl, acrylate, or styrenic moieties onto the phenyl ring, this compound could be transformed into a specialty monomer. This functionalized monomer could then be co-polymerized with other standard monomers to introduce the unique phenoxy and urea functionalities into the final polymer backbone. This approach is analogous to the use of N-(2-Hydroxyethyl)ethylene urea (HEEU) to produce ureido methacrylate (B99206) (UMA), a comonomer that enhances adhesion properties in coatings. basf.com

The incorporation of the this compound moiety could confer desirable characteristics to the resulting polymers, such as improved thermal stability, altered solubility, and the ability to form intra- or inter-chain hydrogen bonds, thereby modifying the mechanical properties of the material.

Table 1: Potential Polymerization Strategies for this compound Derivatives

Modification Site Functional Group Added Polymerization Method Potential Polymer Property
Phenyl Ring Vinyl or Acrylate Free Radical Polymerization Enhanced adhesion, thermal stability
Phenyl Ring Carboxylic Acid or Amine Condensation Polymerization Formation of polyamides or polyimides

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-defined architectures from smaller molecular components. rsc.orgmdpi.com The urea functional group is a powerful and highly directional motif for promoting self-assembly through the formation of robust hydrogen bonds. nih.gov Symmetrical bis-ureas, for instance, are known to form extensive supramolecular polymers through cooperative hydrogen bonding. rsc.org

The structure of this compound is ideally suited for participating in such assemblies. The two N-H protons of the urea group can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor. These interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. acs.orgnih.gov Research on bis-urea macrocycles has demonstrated their ability to self-assemble into columnar nanotubes. rsc.org

A significant example showcasing the utility of a related structure is found in a double-cavity calix researchgate.netpyrrole derivative, which incorporates four meso-tetramethyl-tetra[N-(2-phenoxyethyl)-N'-phenylurea] units. researchgate.netresearchgate.net This complex host molecule demonstrates an enhanced ability to bind specific anions, a function directly facilitated by the hydrogen-bonding capabilities of the urea groups within the supramolecular architecture. researchgate.netresearchgate.net This highlights how the this compound moiety can be a critical component in designing complex, functional supramolecular systems. researchgate.net

This compound as a Building Block in Polymer Chemistry

This compound in Sensor Technology Development

Chemical sensors fundamentally consist of a recognition element that interacts with a specific analyte and a transducer that converts this interaction into a measurable signal. taylorfrancis.comiem.ca The inherent ability of the urea group to bind anions makes this compound an attractive candidate for the development of novel chemical sensors.

The design of a chemical sensor based on this compound would hinge on leveraging the urea moiety as the analyte recognition site. The urea group is a well-established receptor for anions such as fluoride (B91410), acetate (B1210297), and dihydrogen phosphate (B84403), engaging them through hydrogen bonding. nih.gov

A sensor could be designed in several ways:

Optical Sensors: By chemically linking this compound to a chromogenic or fluorogenic unit, the binding of an anion to the urea group could trigger a change in the electronic properties of the system, resulting in a visible color change or a modification of fluorescence intensity. rsc.org

Electrochemical Sensors: The molecule could be immobilized on an electrode surface. The binding of a charged analyte would alter the electrochemical environment at the electrode-solution interface, leading to a detectable change in potential or current.

Solid-State Sensors: this compound derivatives could be incorporated into a solid support, such as a polymer or resin. nih.gov This approach can lead to robust and reusable sensor materials. For example, urea-based chemosensors have been successfully supported on TentaGel resins to detect fluoride ions in aqueous solutions. nih.gov

The phenoxy group can also be modified to fine-tune the sensor's properties, such as its solubility, or to provide an additional site for immobilization or signal transduction.

The primary mechanism of analyte recognition for a sensor based on this compound is the formation of hydrogen bonds between the urea N-H protons and an anionic guest. nih.gov The strength and selectivity of this interaction are governed by the basicity and geometry of the target anion.

Studies on urea-based receptors have elucidated several key interaction mechanisms:

Hydrogen Bonding: The urea group can form multiple hydrogen bonds with anions like acetate or phosphate, leading to a stable complex. nih.gov

Deprotonation: In the presence of highly basic anions, such as fluoride, the interaction can be strong enough to cause deprotonation of the N-H group. This deprotonation event leads to a significant change in the electronic structure of the molecule, often resulting in a dramatic color change, which is a highly effective sensing mechanism. nih.govrsc.org

The research on the meso-tetramethyl-tetra[N-(2-phenoxyethyl)-N'-phenylurea]calix researchgate.netpyrrole system confirms these principles, showing that the molecule interacts selectively with fluoride and dihydrogen phosphate anions in solution. researchgate.net This selectivity arises from the specific geometric and electronic complementarity between the host's binding pocket, lined with the urea groups, and the target anions. researchgate.net

Table 2: Sensor Design and Recognition Principles

Sensor Component Role of this compound Moiety Sensing Mechanism Example Analytes
Recognition Element Urea group acts as a hydrogen-bond donor. Analyte binding through non-covalent interactions. Fluoride, Acetate, Dihydrogen Phosphate nih.gov
Transducer Linkage Phenoxy group can be functionalized for attachment. Binding event triggers an optical or electrical signal. Colorimetry, Fluorometry, Potentiometry rsc.org

| Signaling Unit | Urea binding can induce a conformational change. | Deprotonation or charge transfer alters spectral properties. | Anions causing a pKa shift nih.gov |

Design Principles for this compound-Based Chemical Sensors

Theoretical Exploration of Novel this compound Analogs with Tailored Chemical and Structural Properties

Computational chemistry and molecular modeling provide powerful tools for the rational design of new molecules with specific, pre-determined properties, avoiding laborious trial-and-error synthesis. tandfonline.com Theoretical studies can be used to predict how structural modifications to this compound would affect its ability to self-assemble, bind to specific analytes, or participate in chemical reactions.

The design of novel analogs could involve several strategies:

Substitution on the Phenyl Ring: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) onto the phenoxy ring could modulate the acidity of the urea N-H protons. This would directly impact the anion binding affinity and selectivity of the molecule.

Modification of the Urea Group: Replacing the terminal -NH₂ group with substituted alkyl or aryl groups would alter the steric environment around the binding site and influence the patterns of self-assembly in supramolecular structures.

Alteration of the Ethyl Linker: Changing the length or rigidity of the linker between the phenoxy and urea groups could provide precise control over the geometry of supramolecular assemblies or the positioning of the binding site in a sensor array.

Computational methods, such as Density Functional Theory (DFT) or molecular docking simulations, can be employed to explore these virtual analogs. nih.govnih.gov These studies can calculate binding energies with various analytes, predict the stability of different self-assembled structures, and provide insight into the electronic properties of the new molecules. This theoretical screening allows researchers to identify the most promising candidates for synthesis and experimental validation, accelerating the discovery of new materials based on the this compound scaffold.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
meso-tetramethyl-tetra[N-(2-phenoxyethyl)-N'-phenylurea]calix researchgate.netpyrrole
N-(2-Hydroxyethyl)ethylene urea (HEEU)
Ureido methacrylate (UMA)
Fluoride
Acetate
Dihydrogen phosphate

Challenges and Opportunities in Advancing Fundamental Research on this compound

The advancement of fundamental research on this compound and its derivatives is presented with a unique set of challenges and corresponding opportunities. Overcoming these hurdles is crucial for unlocking the full potential of this chemical scaffold in various scientific and therapeutic domains.

A primary challenge lies in the comprehensive elucidation of the mechanism of action for this compound and its analogues. While preliminary studies suggest interactions with specific enzymes or receptors, the precise molecular targets and signaling pathways often remain to be fully characterized. evitachem.com For instance, in derivatives of this compound, the thiophene (B33073) moiety is thought to facilitate interactions with biological membranes or proteins, while other structural components may engage in hydrogen bonding or hydrophobic interactions. evitachem.com A significant opportunity exists to employ advanced biochemical and molecular biology techniques, such as proteomics, and genetic screenings, to identify and validate these targets. A deeper understanding of the mechanism is fundamental to the rational design of more potent and selective compounds.

Structure-activity relationship (SAR) studies represent both a challenge and a significant area of opportunity. Systematically modifying the this compound scaffold and evaluating the resulting changes in biological activity can be a resource-intensive process. However, these studies are essential for optimizing the pharmacodynamic and pharmacokinetic profiles of lead compounds. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can help to streamline this process by predicting the activity of novel derivatives and prioritizing synthetic efforts. researchgate.net Such computational approaches have been successfully applied to other urea-containing compounds, indicating their potential utility for the this compound class. researchgate.net

The synthesis of this compound derivatives can present its own set of challenges, including achieving optimal reaction yields and developing environmentally friendly synthetic routes. organic-chemistry.org Traditional methods for creating urea functionalities can sometimes involve hazardous reagents. nih.gov There is a considerable opportunity to explore and develop novel, more sustainable synthetic methodologies. organic-chemistry.org This includes the use of greener solvents, catalysts, and exploring one-pot reaction strategies to improve efficiency and reduce waste. organic-chemistry.orgutexas.edu Recent advancements in electrosynthesis, for example, offer a more sustainable alternative for producing urea, which could potentially be adapted for its derivatives. utexas.edu

Furthermore, a significant opportunity lies in expanding the therapeutic applications of this compound derivatives. While research has explored their potential in areas like antithrombotic and anticancer therapies, the versatility of the urea scaffold suggests a broader range of possibilities. nih.govnih.gov For example, urea derivatives have been investigated for their activity against tuberculosis and as potential urease inhibitors. nih.govresearchgate.net Exploring the activity of this compound derivatives against a wider array of biological targets could uncover novel therapeutic avenues.

Table 1: Challenges and Opportunities in this compound Research

ChallengeOpportunity
Elucidation of the precise mechanism of action. evitachem.comUtilization of advanced proteomics and genetic screening to identify molecular targets.
Resource-intensive nature of Structure-Activity Relationship (SAR) studies. Application of computational modeling (e.g., QSAR) to predict activity and guide synthesis. researchgate.net
Development of efficient and sustainable synthetic methodologies. organic-chemistry.orgExploration of green chemistry principles, including novel catalysts and one-pot reactions. organic-chemistry.orgutexas.edu
Limited scope of investigated therapeutic applications.Investigation of a broader range of biological targets to uncover new therapeutic potentials. nih.govresearchgate.net

Conclusion

Summary of Key Academic Contributions and Major Findings in N-(2-phenoxyethyl)urea Research

Research into this compound and its derivatives has yielded significant academic contributions, primarily in the fields of synthetic chemistry, structural analysis, and materials science. The synthesis of these compounds is often achieved through multi-step reactions, which can include the formation of a thiophene (B33073) derivative, introduction of the urea (B33335) functional group via reaction of an amine with an isocyanate, and a final coupling reaction. evitachem.com The precise conditions of these reactions, such as temperature, solvent, and catalysts, are critical in determining the final product's yield and purity. evitachem.com

Spectroscopic and analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, have been instrumental in confirming the structures of newly synthesized this compound derivatives. researchgate.netresearchgate.netnih.gov These studies provide detailed information about the molecular arrangement and functional groups present in the compounds. evitachem.comresearchgate.net For instance, the urea functional group is identifiable by a characteristic signal in the 13C NMR spectrum. nih.gov

A key area of investigation has been the role of the this compound moiety in hydrogen bonding. The urea group's capacity to participate in hydrogen bonding is a significant feature influencing the molecular interactions and properties of these compounds. mdpi.com This has been particularly relevant in the design of complex molecular architectures, such as calix researchgate.netpyrrole derivatives, where the this compound group plays a role in anion recognition. nih.govresearchgate.net Specifically, the phenyl urea group has been identified as responsible for interactions with certain anions. nih.gov

Recapitulation of the Significance of this compound as a Model Compound

This compound serves as a valuable model compound in chemical research due to its combination of a flexible ethyl chain, a phenoxy group, and a urea moiety. This structure allows for systematic studies into the effects of various functional groups on molecular properties and interactions. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and ether oxygen) makes it an excellent candidate for investigating hydrogen bonding networks. mdpi.comaps.org

Its derivatives have been used to explore structure-activity relationships in various contexts. frontiersin.org By modifying the phenoxy ring or the urea substituents, researchers can systematically tune the electronic and steric properties of the molecule to study their impact on biological or material properties. mdpi.com This foundational understanding is crucial for the rational design of more complex molecules with specific functions.

The relative simplicity of this compound also facilitates detailed analysis using computational and spectroscopic methods, allowing for a thorough understanding of its conformational preferences and intermolecular interactions. nih.govresearchgate.net This detailed characterization provides a solid baseline for interpreting the behavior of more complex derivatives.

Future Trajectories for Academic Exploration of this compound and its Derivatives

Future academic exploration of this compound and its derivatives is likely to expand in several promising directions. A primary area of focus will be the continued design and synthesis of novel derivatives with tailored properties for specific applications. ucla.edumdpi.com This includes the development of new synthetic methodologies that are more efficient and environmentally friendly. researchgate.net

Further investigation into the supramolecular chemistry of these compounds is warranted. Building on the existing knowledge of their hydrogen bonding capabilities, future research could explore their use in the construction of complex, self-assembling systems with applications in materials science and nanotechnology. researchgate.net The ability to fine-tune intermolecular interactions through synthetic modification makes these compounds attractive building blocks for functional materials.

There is also potential for further exploration of the biological activities of this compound derivatives. evitachem.com While this article does not delve into specific therapeutic applications, the structural motifs present in these compounds are of interest in medicinal chemistry. evitachem.com Future academic studies could focus on elucidating the fundamental interactions of these compounds with biological macromolecules to inform the design of new molecular probes or lead compounds. This could involve detailed structure-activity relationship studies and the use of computational modeling to predict and understand these interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.